molecular formula C7H6N4O2S B2863407 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid CAS No. 869472-68-4

2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid

Cat. No. B2863407
M. Wt: 210.21
InChI Key: JUJVXKVUYGSNLK-UHFFFAOYSA-N
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Description

“2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid” is a compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . It is functionally related to acetic acid . It is a white solid .


Molecular Structure Analysis

The molecular weight of a similar compound, “2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid”, is 210.22 . The InChI code is 1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13) .


Physical And Chemical Properties Analysis

The physical form of a similar compound, “2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid”, is a powder . It is stored at room temperature .

Scientific Research Applications

Superoxide Scavenging and Anti-inflammatory Potential

A study synthesized series including 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, testing them for superoxide scavenging activity and anti-inflammatory properties. The hydroxy-substituted compounds showed effective in vitro superoxide scavenging but did not exhibit significant in vivo anti-inflammatory effects (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Bioactive Potential Exploration

Another research focused on synthesizing derivatives of 1,2,4-triazole containing the thiophene core, aiming to explore their analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. This study also looked into their utility as intermediates for further chemical synthesis, confirming their structures through various analytical methods and evaluating their acute toxicity, indicating low to practically non-toxic profiles for the synthesized compounds (Salionov, 2015).

Chemical Synthesis and Rearrangements

Research into the reactions of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has led to novel compounds, showcasing the chemical versatility and potential for creating diverse molecular structures using similar thiophene-based components (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Biocatalysis for Synthesis of Antioxidants

A study demonstrated the use of p-hydroxyphenylacetate 3-hydroxylase for synthesizing trihydroxyphenolic acids, highlighting the enzyme's potential in biocatalytic processes for producing compounds with significant antioxidant properties, possibly relevant for medicinal applications (Dhammaraj et al., 2015).

Safety And Hazards

The safety information for a similar compound, “2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid”, includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Thiophene-based analogs have attracted attention as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene-3-acetic acid, for example, has attracted attention as a precursor to functionalized derivatives of polythiophene .

properties

IUPAC Name

2-(5-thiophen-3-yltetrazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c12-6(13)3-11-9-7(8-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJVXKVUYGSNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid

CAS RN

869472-68-4
Record name 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
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